molecular formula C8H6BrF3O2 B591710 (4-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS No. 220996-81-6

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol

Cat. No. B591710
M. Wt: 271.033
InChI Key: CMVFMHREHCVREX-UHFFFAOYSA-N
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Description

“(4-Bromo-2-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C8H6BrF3O2 . It has a molecular weight of 271.03 . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of “(4-Bromo-2-(trifluoromethoxy)phenyl)methanol” can be achieved from 4-Bromo-2-(trifluoromethoxy)benzaldehyde .


Molecular Structure Analysis

The IUPAC name for this compound is [4-bromo-2-(trifluoromethoxy)phenyl]methanol . The InChI code for this compound is 1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 .


Physical And Chemical Properties Analysis

“(4-Bromo-2-(trifluoromethoxy)phenyl)methanol” is a white to yellow powder or crystals .

Scientific Research Applications

  • Functional Fluorophores for Bio-Imaging

    • Application Summary : Functional fluorophores, which include compounds similar to “(4-Bromo-2-(trifluoromethoxy)phenyl)methanol”, are used in sensing and cellular imaging. They are used to target specific organelles and elucidate molecular interactions with biomolecules .
    • Methods of Application : The application involves the use of sophisticated instruments, including super-resolution microscopy, to promote cellular imaging using traditional fluorophores .
    • Results or Outcomes : The utilization of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity, has provided new insights into disease progression .
  • Pharmaceutical Applications of 4-Bromo-2,5-difluorobenzoic Acid

    • Application Summary : 4-Bromo-2,5-difluorobenzoic acid, a compound similar to “(4-Bromo-2-(trifluoromethoxy)phenyl)methanol”, exhibits significant potential in pharmaceutical applications, especially as a modulator of dopamine neurotransmission and a dopaminergic stabilizer .
    • Methods of Application : The compound is used as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .
    • Results or Outcomes : The compound has shown promise in treating central nervous system disorders, including Alzheimer’s disease, due to its ideal drug half-life and efficacy . Furthermore, it demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have proven effective in combating hyperproliferative diseases like cancer .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 . It is recommended to be stored in a dry room temperature environment .

properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVFMHREHCVREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672080
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol

CAS RN

220996-81-6
Record name 4-Bromo-2-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220996-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-(trifluoro-methoxy)benzaldehyde (5.0 g, 19 mmol) from Step 1 above in EtOH (100 mL) at 0° C. was added NaBH4 (0.88 g, 23 mmol). The mixture was stirred for 1 h at 0° C., the cooling bath was removed, and the solution was stirred at ambient temperature for 14 h. The solvent was removed under reduced pressure and the residue was partitioned between EtOAc (150 mL) and saturated aqueous NaHCO3 (75 mL). The organic phase was separated, dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using a gradient elution of 5-10% EtOAc:hexanes. 4-Bromo-2-(trifluoromethoxy)benzyl alcohol was obtained as an amorphous solid by evaporation from CH2Cl2 (TLC Rf =0.25 (10% EtOAc:hexanes); HPLC retention time=8.8 min (method A)).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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